![molecular formula C18H19N3S B4648081 4-(4-methylbenzyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4648081.png)
4-(4-methylbenzyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-methylbenzyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosinase, which are involved in cancer progression and melanin synthesis, respectively.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-methylbenzyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exhibits significant biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and decreasing the levels of anti-apoptotic proteins. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-methylbenzyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad-spectrum activity against different cancer cell lines and microorganisms. Additionally, this compound is relatively easy to synthesize and purify. However, one of the major limitations of using this compound in lab experiments is its potential toxicity towards normal cells and tissues.
Future Directions
There are several future directions for the research on 4-(4-methylbenzyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One of the major areas of research is the development of more potent and selective analogs of this compound for the treatment of cancer and microbial infections. Additionally, the mechanism of action of this compound needs to be further elucidated to identify its molecular targets. Furthermore, the potential side effects of this compound need to be evaluated in preclinical and clinical studies before it can be used as a therapeutic agent.
Scientific Research Applications
4-(4-methylbenzyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of research. One of the major areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to have antimicrobial, antifungal, and anti-inflammatory activities.
properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-14-7-9-16(10-8-14)13-21-17(19-20-18(21)22)12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVLRHKNVIQISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=S)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.